molecular formula C18H23N5O4S2 B13368522 6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B13368522
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: VFJQPKYCKPFCLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of fused heterocyclic systems containing a triazole and thiadiazole core. Its structure features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold substituted at position 6 with a 3,4-dimethoxybenzyl group and at position 3 with a 1-(methylsulfonyl)-4-piperidinyl moiety.

The molecular complexity of this compound necessitates specialized synthetic approaches, typically involving cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with appropriate electrophiles under acidic or basic conditions . Its structural uniqueness lies in the combination of a sulfonylated piperidine ring with methoxy-substituted aromatic systems, which distinguishes it from simpler triazolo-thiadiazole derivatives.

Eigenschaften

Molekularformel

C18H23N5O4S2

Molekulargewicht

437.5 g/mol

IUPAC-Name

6-[(3,4-dimethoxyphenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O4S2/c1-26-14-5-4-12(10-15(14)27-2)11-16-21-23-17(19-20-18(23)28-16)13-6-8-22(9-7-13)29(3,24)25/h4-5,10,13H,6-9,11H2,1-3H3

InChI-Schlüssel

VFJQPKYCKPFCLM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family and has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its diverse pharmacological properties.
  • Thiadiazole Moiety : Often associated with antimicrobial and anti-inflammatory activities.
  • Dimethoxybenzyl and Methylsulfonyl Groups : These substituents may enhance the compound's biological profile.

Anticancer Activity

Research has indicated that compounds similar to 6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazolo-thiadiazoles can induce apoptosis in cancer cells by modulating signaling pathways such as ERK and PI3K/Akt .
  • The compound has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary studies suggest that derivatives of triazolo-thiadiazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound:

  • In vitro studies indicated that some derivatives exhibit cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. This suggests a potential therapeutic window for further development .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Study ReferenceCompoundActivityFindings
Triazolo-thiadiazole derivativesAnticancerInduced apoptosis in MGC-803 cells via ERK pathway modulation
6-Aryl-3-[4-(methylsulfonyl)benzyl]-triazolesAntimicrobialExhibited significant antibacterial activity against E. coli and S. aureus
Triazolo[4,3-a]pyrazine derivativesAntidiabeticShowed promising anti-diabetic effects in preclinical models

Mechanistic Insights

The biological activity of 6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be attributed to:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor growth and bacterial metabolism.
  • Modulation of Signaling Pathways : The ability to influence pathways such as ERK and PI3K/Akt is crucial for its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects : The methylsulfonyl-piperidinyl group in the target compound introduces strong electron-withdrawing character, enhancing receptor binding affinity compared to methoxy or alkyl substituents .

Lipophilicity : The dimethoxybenzyl group at position 6 contributes to higher lipophilicity (logP ~2.5–3.0), favoring membrane permeability over analogues with smaller aromatic substituents (e.g., 4-fluorobenzyl in ).

Biological Activity : Compounds with heteroaromatic substituents (e.g., pyrazole in or indole in ) exhibit superior anticancer activity, while halogenated derivatives (e.g., ) show pesticidal or antimicrobial effects.

Pharmacological and Physicochemical Comparisons

  • Antimicrobial Activity : The target compound’s methylsulfonyl group may reduce bacterial efflux pump interactions compared to methoxy-substituted derivatives .
  • Anticancer Potential: Analogues with indole or pyrazole substituents (e.g., ) exhibit IC₅₀ values <10 μM in cancer cell lines, while the target compound’s activity remains under investigation.
  • Solubility : The sulfonamide group improves aqueous solubility relative to purely aromatic analogues (e.g., ).

Vorbereitungsmethoden

Formation of the Triazolo[3,4-b]thiadiazole Core

  • Typically achieved by cyclization reactions involving hydrazine derivatives and thiocarbonyl or related precursors.
  • Commonly, 4-amino-3-mercapto-1,2,4-triazole derivatives are reacted with appropriate carboxylic acids, acid chlorides, or ortho esters under dehydrating conditions (e.g., using phosphorus oxychloride, POCl₃) to induce ring closure forming the fused triazolo-thiadiazole system.

Introduction of the Piperidinyl Methylsulfonyl Group

  • The piperidine ring substituted at the nitrogen with a methylsulfonyl group is prepared separately.
  • This substituent is then introduced at the 3-position of the triazolo-thiadiazole core via nucleophilic substitution or coupling reactions.
  • The methylsulfonyl group enhances solubility and metabolic stability.

Attachment of the 3,4-Dimethoxybenzyl Group

  • The benzyl substituent is introduced at the 6-position of the fused ring system.
  • This is often done via alkylation reactions using 3,4-dimethoxybenzyl halides or related electrophiles.
  • Reaction conditions are optimized to ensure regioselective substitution.

Detailed Preparation Methods

Stepwise Synthetic Route

Step Reaction Description Typical Reagents/Conditions Notes
1 Synthesis of 4-amino-3-mercapto-1,2,4-triazole derivative Hydrazine hydrate, carbon disulfide, base (e.g., KOH) Precursor for ring formation
2 Cyclization to form triazolo-thiadiazole core Reaction with ortho esters or acid chlorides under POCl₃ catalysis Temperature: 80–120 °C; solvent: POCl₃ or chlorinated solvents High yield cyclization step
3 Preparation of 1-(methylsulfonyl)-4-piperidinyl substituent Methylsulfonyl chloride with piperidine under basic conditions Solvent: dichloromethane or similar; base: triethylamine Purification by chromatography
4 Coupling of piperidinyl substituent to triazolo-thiadiazole core Nucleophilic substitution or amide bond formation Solvent: DMF or DMSO; temperature: 50–80 °C Reaction monitoring by TLC or HPLC
5 Alkylation with 3,4-dimethoxybenzyl halide Alkylation under basic conditions (e.g., K2CO3) Solvent: acetonitrile or DMF; temperature: room temp to 60 °C Regioselective introduction of benzyl group

Alternative Synthetic Approaches

  • One-pot synthesis: Some protocols attempt one-pot cyclization and substitution to reduce steps and improve efficiency.
  • Flow chemistry: Continuous flow reactors have been used to optimize reaction times and yields, especially for scale-up.
  • Microwave-assisted synthesis: Accelerates cyclization and substitution reactions, reducing reaction times from hours to minutes.

Reaction Conditions and Optimization

Reaction Step Key Parameters Typical Values Impact on Yield and Purity
Cyclization Temperature 80–120 °C Higher temp favors ring closure but may cause side reactions
Cyclization Catalyst POCl₃ Essential for dehydration and cyclization
Piperidinyl substitution Solvent DMF, DMSO Polar aprotic solvents improve nucleophilicity
Piperidinyl substitution Temperature 50–80 °C Moderate temp improves reaction rate without decomposition
Benzylation Base K2CO3 or NaH Strong enough to deprotonate nucleophile, mild to avoid side reactions
Benzylation Solvent Acetonitrile, DMF Solvent polarity affects regioselectivity

Purification and Characterization

  • Purification: Column chromatography (silica gel), recrystallization from suitable solvents (ethanol, ethyl acetate).
  • Characterization:
    • NMR (¹H, ¹³C) to confirm ring formation and substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • IR spectroscopy for functional group analysis (e.g., sulfone S=O stretch).
    • Elemental analysis and HPLC for purity assessment.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Cyclization POCl₃ catalyzed ring closure of triazole-thiadiazole High yield, well-established Requires careful temperature control
Piperidinyl substitution Nucleophilic substitution with methylsulfonyl piperidine Enhances solubility and bioactivity Sensitive to moisture, requires dry conditions
Benzylation Alkylation with 3,4-dimethoxybenzyl halide Regioselective, mild conditions Possible side reactions, requires purification
Alternative methods Microwave-assisted, flow chemistry Faster, scalable Requires specialized equipment

Research Findings and Practical Considerations

  • The methylsulfonyl group on the piperidine ring is critical for enhancing pharmacokinetic properties.
  • The 3,4-dimethoxybenzyl substituent modulates lipophilicity and target binding.
  • Optimizing reaction conditions, particularly temperature and solvent choice, is essential for maximizing yield and minimizing by-products.
  • Multi-step synthesis requires careful purification at each stage to ensure high purity of the final compound.
  • Continuous flow and microwave-assisted methods show promise for industrial-scale production with improved efficiency.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and thiocarbonyl compounds. Critical steps include:

  • Cyclization : Formation of the triazolothiadiazole core using acidic or basic conditions (e.g., POCl₃ as a catalyst) .
  • Functionalization : Introduction of the 3,4-dimethoxybenzyl and methylsulfonyl-piperidine groups via nucleophilic substitution or coupling reactions .
  • Purification : Chromatography (e.g., silica gel or HPLC) ensures >95% purity, with yields improved by optimizing stoichiometry and temperature .

Q. What analytical techniques validate the structural integrity of this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 487.12) .
  • X-ray Crystallography : Resolves bond angles and planarity of the triazolothiadiazole core (e.g., dihedral angles <5° between fused rings) .

Q. What preliminary biological activities are reported for triazolothiadiazole derivatives?

Related compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Effects : IC₅₀ of 10–50 nM for p38 MAP kinase inhibition .
  • Anticancer Potential : 50–70% growth inhibition in MCF-7 breast cancer cells at 10 µM .

Advanced Research Questions

Q. How do substituents on the triazolothiadiazole core influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy Groups : 3,4-Dimethoxybenzyl enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
  • Methylsulfonyl-Piperidine : Increases solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., binding to kinase ATP pockets) .
  • Electron-Withdrawing Groups : Fluorine or bromine substituents boost antimicrobial potency by 2–4× via dipole interactions .

Q. What stability challenges arise during formulation, and how can they be mitigated?

  • Hydrolytic Instability : The thiadiazole ring degrades at pH >7.0 (t₁/₂ <24 hrs in PBS).
  • Solutions :
  • Prodrug Design : Mask the thiadiazole sulfur with acetyl groups, improving stability (t₁/₂ >72 hrs) .
  • Lyophilization : Formulate with cyclodextrins to prevent aqueous degradation .

Q. How can molecular docking guide target identification for this compound?

  • Protocol :

Target Selection : Use databases (e.g., PDB) to identify enzymes like 14-α-demethylase (PDB:3LD6) or p38 MAP kinase (PDB:1A9U) .

Docking Software : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., ΔG ≈ -9.5 kcal/mol for kinase inhibition) .

Validation : Compare with co-crystallized ligands (RMSD <2.0 Å confirms reliable poses) .

Q. How to resolve contradictions in reported biological data across studies?

  • Comparative Assays : Standardize protocols (e.g., use identical cell lines like HepG2 or MCF-7) .
  • Control Experiments : Test against reference compounds (e.g., doxorubicin for cytotoxicity) to normalize activity metrics .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values due to assay conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.